10-[(2-pyridinylthio)acetyl]-10H-phenothiazine
Overview
Description
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine, also known as PTZ, is a heterocyclic compound that belongs to the phenothiazine family. It is a yellow crystalline powder with a molecular weight of 373.5 g/mol. PTZ has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine acts as a GABA antagonist, which means it inhibits the activity of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By blocking GABA receptors, 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine increases neuronal excitability and can induce seizures.
Biochemical and Physiological Effects:
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures result in a variety of biochemical and physiological effects. Seizures cause an increase in neuronal activity, which leads to an increase in metabolic demand. This increase in metabolic demand results in a depletion of energy reserves, such as glucose and ATP. Seizures also cause an increase in oxidative stress, which can damage cellular structures and lead to cell death.
Advantages and Limitations for Lab Experiments
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures provide a valuable model for studying seizure activity and evaluating the effectiveness of anticonvulsant drugs. 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine is relatively easy to administer and can induce seizures in a dose-dependent manner. However, 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures are not identical to human epilepsy and may not accurately reflect the underlying mechanisms of seizure activity in humans.
Future Directions
There are several future directions for research involving 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine. One area of interest is the development of novel anticonvulsant drugs that can effectively treat seizures induced by 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine. Another area of interest is the investigation of the underlying mechanisms of 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures and their relevance to human epilepsy. Additionally, 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine may have potential applications in other areas of neuroscience research, such as the study of neurodegenerative diseases and the development of new therapeutic strategies.
Scientific Research Applications
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine has been widely used as a research tool in neuroscience to study seizure activity. It is commonly used in animal models to induce seizures and evaluate the effectiveness of anticonvulsant drugs. 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures are similar to human epilepsy and provide a valuable model for investigating the underlying mechanisms of seizure activity.
properties
IUPAC Name |
1-phenothiazin-10-yl-2-pyridin-2-ylsulfanylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-19(13-23-18-11-5-6-12-20-18)21-14-7-1-3-9-16(14)24-17-10-4-2-8-15(17)21/h1-12H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZJYRPTLLXYLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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